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Compound of Interest

Compound Name: Arimoclomol maleate

Cat. No.: B1667591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Arimoclomol, a heat shock protein amplifier, has been investigated for its therapeutic potential

in several neurodegenerative and protein-misfolding disorders. This guide provides a

comprehensive evaluation of the long-term efficacy and safety of Arimoclomol maleate, with a

comparative analysis against alternative treatments for Niemann-Pick disease type C (NPC),

Amyotrophic Lateral Sclerosis (ALS), and Inclusion Body Myositis (IBM).

Mechanism of Action
Arimoclomol is a co-inducer of the heat shock response (HSR), a cellular protective mechanism

against stress.[1][2] It is believed to prolong the activation of Heat Shock Factor 1 (HSF1), the

primary transcription factor for heat shock proteins (HSPs).[1][3] This leads to an increased

production of molecular chaperones like HSP70, which aid in the proper folding of proteins,

prevent the aggregation of misfolded proteins, and improve lysosomal function.[1] In the

context of NPC, Arimoclomol is thought to enhance the function of the defective NPC1 protein.
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Arimoclomol's role in the Heat Shock Response pathway.

Niemann-Pick Disease Type C (NPC)
Arimoclomol is approved for the treatment of NPC in combination with miglustat.

Long-Term Efficacy
The pivotal Phase 2/3 trial (NPC-002) and its 48-month open-label extension (OLE) provide

substantial evidence for the long-term efficacy of Arimoclomol in NPC.

Table 1: Long-Term Efficacy of Arimoclomol in NPC (NPC-002 Trial and OLE)
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Outcome Measure
Arimoclomol + Routine
Care

Placebo + Routine Care
(during DB phase)

Mean Annual Change in 5-

domain NPCCSS (12-month

DB phase)

0.76 2.15

Mean Annual Change in

rescored 4-domain NPCCSS

(12-month DB phase)

0.35 2.05

Mean Change in 5-domain

NPCCSS over 48-month OLE
3.2 (SD 4.8) N/A

Mean Change in rescored 4-

domain NPCCSS over 48-

month OLE

2.7 (SD 4.2) N/A

Mean Annual Change in 5-

domain NPCCSS (Placebo to

Arimoclomol switchers, first

year on Arimoclomol)

0.1 2.0 (on placebo)

Mean Annual Change in

rescored 4-domain NPCCSS

(Placebo to Arimoclomol

switchers, first year on

Arimoclomol)

0.2 1.9 (on placebo)

NPCCSS: NPC Clinical Severity Scale. A lower score indicates less severe disease. DB:

Double-blind. OLE: Open-label extension. SD: Standard Deviation.

Long-Term Safety
Arimoclomol was generally well-tolerated over the 48-month OLE, with no new safety concerns

identified. The most common side effects include upper respiratory tract infection, diarrhea, and

decreased weight.

Table 2: Safety Profile of Arimoclomol in NPC (12-month DB phase of NPC-002 Trial)
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Adverse Event Arimoclomol (n=34) Placebo (n=16)

Any Adverse Event 30 (88.2%) 12 (75.0%)

Serious Adverse Events 5 (14.7%) 5 (31.3%)

Treatment-Related Serious

Adverse Events
2 (Urticaria, Angioedema) 0

Comparison with Miglustat
Miglustat is an established treatment for NPC that has been shown to stabilize neurological

manifestations. Direct head-to-head, long-term comparative trials with Arimoclomol are limited.

However, in the NPC-002 trial, a prespecified subgroup of patients receiving miglustat as

routine care showed a significant benefit from the addition of Arimoclomol.

Table 3: Efficacy of Miglustat in NPC (Observational and Clinical Trial Data)

Outcome Measure Miglustat

Disease Stability (Composite Disability Score)
70.5% of patients had improved or stable

disease.

Neurological Manifestations
Stabilization of ambulation, manipulation,

language, and swallowing.

Amyotrophic Lateral Sclerosis (ALS)
Clinical trials of Arimoclomol in ALS have not demonstrated efficacy.

Efficacy and Safety
A Phase 3 trial of Arimoclomol in ALS failed to meet its primary and secondary endpoints of

extending life or delaying disability progression.

Comparison with Approved ALS Therapies
Riluzole and Edaravone are approved treatments for ALS that have shown modest benefits in

slowing disease progression.
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Table 4: Efficacy and Safety of Approved ALS Therapies

Drug Efficacy Common Adverse Events

Riluzole
Prolongs median survival by

approximately 2-3 months.

Asthenia, nausea, dizziness,

decreased lung function,

abdominal pain.

Edaravone

Slows the decline in the ALS

Functional Rating Scale-

Revised (ALSFRS-R) score.

Contusion, gait disturbance,

headache.

Inclusion Body Myositis (IBM)
Arimoclomol has not shown efficacy in the treatment of IBM.

Efficacy and Safety
A multicenter, randomized, double-blind, placebo-controlled trial of Arimoclomol in IBM did not

meet its primary endpoint, with no significant difference in the change from baseline on the IBM

Functional Rating Scale (IBMFRS) compared to placebo.

Comparison with Investigational IBM Therapies
There are currently no FDA-approved treatments for IBM. Sirolimus is an investigational

therapy that has shown some promise in clinical trials.

Table 5: Efficacy and Safety of Sirolimus in IBM (Phase 2b Trial)
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Outcome Measure Sirolimus (n=22) Placebo (n=22)

Change in Maximal Voluntary

Isometric Knee Extension

Strength (Primary Endpoint)

No significant difference No significant difference

6-Minute Walk Distance
Showed a tendency towards

stabilization
Showed deterioration

Thigh Muscle Fat Fraction

(MRI)
Lesser increase Greater increase

Serious Adverse Events 10 (45%) 6 (27%)

Experimental Protocols
Arimoclomol NPC-002 Phase 2/3 Trial

Study Design: A prospective, randomized, double-blind, placebo-controlled study with a 12-

month treatment period, followed by a 48-month open-label extension.

Participants: Patients aged 2 to 18 years with a confirmed diagnosis of NPC.

Intervention: Arimoclomol administered orally three times daily, with the dose adjusted for

body weight, or placebo, in addition to routine clinical care (which could include miglustat).

Primary Endpoint: Change from baseline in the 5-domain NPC Clinical Severity Scale

(NPCCSS) score at 12 months.

Key Secondary Endpoints: Change in the rescored 4-domain NPCCSS (R4DNPCCSS) and

other disease-specific measures.
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Workflow of the Arimoclomol NPC-002 clinical trial.

Conclusion
Arimoclomol demonstrates long-term efficacy in slowing disease progression in Niemann-Pick

disease type C, particularly when used in conjunction with miglustat, and maintains a favorable

safety profile over several years of treatment. However, it has not proven effective for

Amyotrophic Lateral Sclerosis or Inclusion Body Myositis in clinical trials. For ALS, Riluzole and

Edaravone remain the standard of care with modest benefits. In the case of IBM, while no

treatments are currently approved, investigational therapies like Sirolimus are being explored.

This comparative guide underscores the importance of targeted therapeutic approaches based
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on the underlying pathophysiology of each distinct neurodegenerative disorder. Further

research is warranted to identify more effective treatments for ALS and IBM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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